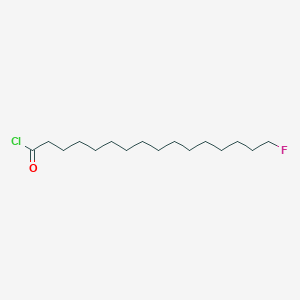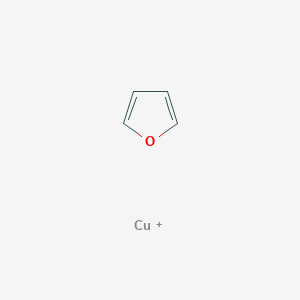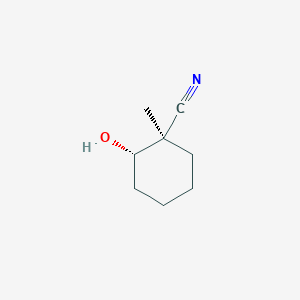
Cyclohexanecarbonitrile, 2-hydroxy-1-methyl-, (1R,2S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanecarbonitrile, 2-hydroxy-1-methyl-, (1R,2S)- is a chemical compound with the molecular formula C8H13NO. It is a chiral molecule, meaning it has non-superimposable mirror images, which are important in various chemical and biological processes. This compound is used in various fields, including organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarbonitrile, 2-hydroxy-1-methyl-, (1R,2S)- typically involves organic synthesis techniques that include chiral synthesis and catalytic methods. One common method involves the use of chiral catalysts to achieve the desired stereochemistry. The reaction conditions often require controlled temperatures and specific solvents to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanecarbonitrile, 2-hydroxy-1-methyl-, (1R,2S)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include ketones, amines, alcohols, and substituted nitriles. These products are valuable intermediates in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
Cyclohexanecarbonitrile, 2-hydroxy-1-methyl-, (1R,2S)- has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mecanismo De Acción
The mechanism of action of Cyclohexanecarbonitrile, 2-hydroxy-1-methyl-, (1R,2S)- involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanecarbonitrile: A simpler analog without the hydroxy and methyl groups.
Cyclopentanecarbonitrile: A similar compound with a five-membered ring instead of a six-membered ring.
Cyclohexyl cyanide: Another analog with a similar structure but different functional groups.
Uniqueness
Cyclohexanecarbonitrile, 2-hydroxy-1-methyl-, (1R,2S)- is unique due to its chiral nature and specific functional groups, which make it valuable in stereoselective synthesis and as a chiral building block in various chemical and pharmaceutical applications .
Propiedades
Número CAS |
406909-97-5 |
|---|---|
Fórmula molecular |
C8H13NO |
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
(1R,2S)-2-hydroxy-1-methylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C8H13NO/c1-8(6-9)5-3-2-4-7(8)10/h7,10H,2-5H2,1H3/t7-,8+/m0/s1 |
Clave InChI |
GEHDSKKKZZPSQP-JGVFFNPUSA-N |
SMILES isomérico |
C[C@@]1(CCCC[C@@H]1O)C#N |
SMILES canónico |
CC1(CCCCC1O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


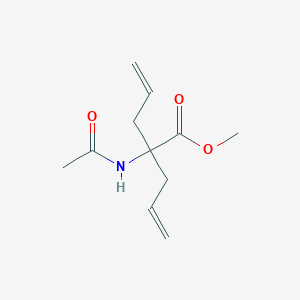
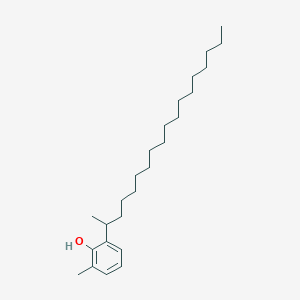

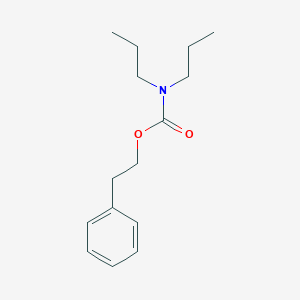
![4-[(4-chlorophenyl)sulfonylamino]-N-(naphthalen-1-ylmethylideneamino)benzamide](/img/structure/B14242247.png)
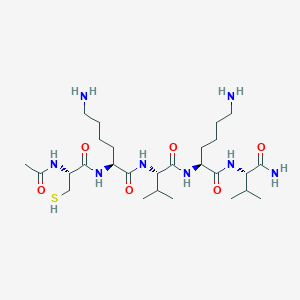
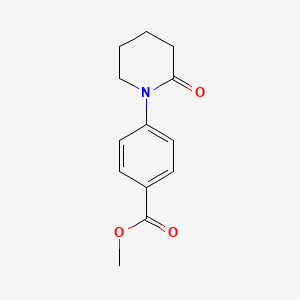
![2-[1-(4-Nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B14242260.png)


![2-[[[(1R)-1-phenylethyl]amino]methyl]cyclohexan-1-one;hydrochloride](/img/structure/B14242288.png)
![1,1'-[Octane-1,8-diylbis(oxy)]bis(4-ethenyl-2,6-dimethoxybenzene)](/img/structure/B14242292.png)
